An In-depth Technical Guide to 3-(1-Naphthyl)acrylic Acid: Synthesis, Characterization, and Applications in Antimicrobial Research and Materials Science
An In-depth Technical Guide to 3-(1-Naphthyl)acrylic Acid: Synthesis, Characterization, and Applications in Antimicrobial Research and Materials Science
This guide provides a comprehensive technical overview of 3-(1-Naphthyl)acrylic acid (CAS Number: 13026-12-5), a versatile organic compound with significant potential in drug development and materials science. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth insights into its synthesis, characterization, and key applications, substantiated by established scientific literature.
Introduction: The Scientific Merit of 3-(1-Naphthyl)acrylic Acid
3-(1-Naphthyl)acrylic acid, a derivative of cinnamic acid, is characterized by the presence of a naphthalene moiety, which imparts unique photophysical and biological properties. Its rigid, aromatic structure makes it a valuable building block in supramolecular chemistry and a precursor for novel heterocyclic compounds.[1] Notably, its derivatives have shown promise as antimicrobial agents, addressing the critical need for new therapeutic strategies against resistant pathogens.[2] Furthermore, its photoresponsive nature has opened avenues for its application in the development of advanced photomechanical materials.[3] This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in cutting-edge research.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 3-(1-Naphthyl)acrylic acid is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 13026-12-5 | [4] |
| Molecular Formula | C₁₃H₁₀O₂ | [4] |
| Molecular Weight | 198.22 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 210-214 °C | [5] |
| Solubility | Slightly soluble in water | [5] |
| IUPAC Name | (2E)-3-(naphthalen-1-yl)prop-2-enoic acid | [4] |
Analytical Characterization:
For unequivocal identification and purity assessment, a combination of spectroscopic and chromatographic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure. The ¹H NMR spectrum of acrylic acid typically shows three quadruplets for the vinyl protons.[6][7] For 3-(1-Naphthyl)acrylic acid, additional signals corresponding to the naphthyl group will be present in the aromatic region.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for determining the purity of 3-(1-Naphthyl)acrylic acid. A typical mobile phase would consist of a water/acetonitrile gradient containing a small percentage of an acid like phosphoric acid to suppress ionization.[8][9] Detection is commonly performed using a UV detector at around 210 nm.[10]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Synthesis of 3-(1-Naphthyl)acrylic Acid via the Perkin Reaction
The Perkin reaction is a classical and effective method for the synthesis of α,β-unsaturated aromatic acids, like 3-(1-Naphthyl)acrylic acid.[11][12] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[11]
Reaction Scheme:
1-Naphthaldehyde + Acetic Anhydride --(Potassium Acetate)--> 3-(1-Naphthyl)acrylic acid + Acetic Acid
Experimental Protocol: Synthesis of 3-(1-Naphthyl)acrylic acid
This protocol is adapted from general Perkin reaction procedures for cinnamic acid derivatives.[11][12][13]
Materials:
-
1-Naphthaldehyde
-
Acetic anhydride
-
Anhydrous potassium acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Buchner funnel and filter paper
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a stir bar and reflux condenser, combine 1-naphthaldehyde, acetic anhydride, and freshly fused, anhydrous potassium acetate in an appropriate molar ratio (typically a slight excess of the anhydride and acetate).
-
Reaction: Heat the mixture under reflux with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add water to the reaction mixture to hydrolyze the excess acetic anhydride.
-
Precipitation: Acidify the mixture with concentrated hydrochloric acid until the pH is acidic. This will precipitate the crude 3-(1-Naphthyl)acrylic acid.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product as a crystalline solid.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using melting point determination, NMR, and HPLC to confirm its identity and purity.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous potassium acetate is crucial as the presence of water can hydrolyze the acetic anhydride, reducing the yield.
-
Reflux: Heating under reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
-
Acidification: The carboxylic acid product is soluble in its salt form in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and precipitate the insoluble acid.
-
Recrystallization: This purification technique is based on the differential solubility of the product and impurities in a given solvent at different temperatures, leading to a highly purified final product.
Key Applications and Associated Protocols
Precursor for Antimicrobial Heterocyclic Compounds
3-(1-Naphthyl)acrylic acid serves as a valuable starting material for the synthesis of novel heterocyclic compounds with potential antimicrobial activity.[2] Cinnamic acid and its derivatives have been shown to possess antibacterial and antifungal properties.[1][14] The proposed mechanism of action for some cinnamic acid derivatives involves the disruption of the microbial cell membrane.[15]
Workflow for Synthesis of Pyridazinone Derivatives:
Caption: Synthesis of Pyridazinone Derivatives from 3-(1-Naphthyl)acrylic acid.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[16][17][18]
Materials:
-
Pure 3-(1-Naphthyl)acrylic acid or its derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plate to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well containing the test compound dilutions. Include positive (microbe + broth, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Self-Validating System:
-
The inclusion of a positive control (growth control) ensures that the microorganisms are viable and the growth medium is appropriate.
-
The negative control (sterility control) confirms that the medium and plate are not contaminated.
-
Running a known antibiotic as a reference standard helps to validate the assay's accuracy.
Research in Photomechanical Materials
The naphthyl group in 3-(1-Naphthyl)acrylic acid allows it to undergo [2+2] photocycloaddition reactions in the solid state upon exposure to UV light.[3] This photochemical reaction can induce mechanical stress within the crystal lattice, leading to macroscopic effects such as bending, twisting, or shattering. This property is being explored for the development of photoactuators and other light-responsive materials.
Diagram of [2+2] Photocycloaddition:
Caption: [2+2] Photocycloaddition of 3-(1-Naphthyl)acrylic acid.
Safety and Handling
3-(1-Naphthyl)acrylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
3-(1-Naphthyl)acrylic acid is a compound of considerable scientific interest, with demonstrated and potential applications in both antimicrobial drug discovery and materials science. Its synthesis is achievable through established organic reactions, and its unique properties can be harnessed for the development of novel technologies. This guide provides a foundational framework for researchers to explore the potential of this versatile molecule. Further research into its specific mechanisms of action and optimization of its properties will undoubtedly lead to exciting new discoveries.
References
- Fawzy, A. S. et al. (2017). 3-(1-Naphthoyl)Acrylic Acid as Substrate for the Synthesis of Novel Heterocyclic Compounds with Expected Antimicrobial Activity. J Pharm Sci Bioscientific Res, 7(2), 167-173.
- Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349.
- Sanquer, F. et al. (2005). Process for preparing (meth)acrylic anhydride.
- Lee, J. W. et al. (2020). A novel biosynthetic pathway for the production of acrylic acid through β-alanine route in escherichia coli. Metabolic Engineering, 61, 179-188.
- OSHA. Acrylic Acid.
- TCI Chemicals. (n.d.). 3-(1-Naphthyl)acrylic Acid.
- Li, H. et al. (2024). Shape Dependence of Photoresponsive Molecular Crystals Composed of Naphthyl Acrylic Acid Stimulated by Solid-State [2 + 2] Photocycloaddition. Crystals, 14(5), 441.
- Malheiro, J. F. et al. (2022). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Antibiotics, 11(11), 1541.
- Mitra, S. K. (n.d.). Determination of Acrylic acid emissions from industrial process by HPLC. Mitrask.
- Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). Molecules, 27(19), 6649.
- Orozco-Crespo, E. et al. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Applied Microbiology and Biotechnology, 105(3), 989-1003.
- PubChem. (n.d.). 3-(1-Naphthyl)acrylic acid.
- Waites, K. B. et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- Wikipedia. (n.d.). Perkin reaction.
- SIELC Technologies. (n.d.). HPLC Determination of Acrylic Acid on Primesep B Column.
- Stankovic, S. et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4966.
- Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023). HAYATI Journal of Biosciences, 30(6), 1109-1118.
- Organic Syntheses. (n.d.). furylacrylic acid.
- Tapalskiy, D. V., & Bilskiy, I. Y. (2021). Antimicrobial susceptibility testing by broth microdilution method: widely available modification.
- Straathof, A. J. J. et al. (2005). Feasibility of Acrylic Acid Production by Fermentation. Applied Microbiology and Biotechnology, 67(6), 727-734.
- Name Reactions in Organic Synthesis. (n.d.). Perkin Reaction.
- Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (2022). AIP Conference Proceedings, 2646(1), 020002.
- Lim, D. W. et al. (2021). Preparation of Radiation Cross-Linked Poly(Acrylic Acid) Hydrogel Containing Metronidazole with Enhanced Antibacterial Activity. Polymers, 13(16), 2690.
- Waters. (n.d.).
- ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B).
- MI - Microbiology. (n.d.). Broth Microdilution.
- Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021). IOP Conference Series: Earth and Environmental Science, 781(4), 042045.
- ResearchGate. (n.d.). Effect of (a) acrylic acid and (b) maleic acid concentrations on the antioxidant property of the polystyrene (Psty)-based nanocomposites.
- de-Souza-Silva, C. M. et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127.
- A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. (2013). Revue Roumaine de Chimie, 58(1), 65-72.
- Fisher Scientific. (n.d.). 3-(1-Naphthyl)acrylic acid, 98%.
- Scribd. (n.d.). Broth Microdilution Guide for Labs.
- ResearchGate. (n.d.). Synthesis of the compounds: (I) 3-nitro-1,8-naphthalic anhydride, amine...
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Sources
- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20050182269A1 - Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]
- 4. 3-(1-Naphthyl)acrylic acid | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(1-Naphthyl)acrylic Acid | 13026-12-5 | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. osha.gov [osha.gov]
- 9. mitrask.com [mitrask.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Perkin reaction - Wikipedia [en.wikipedia.org]
- 12. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. scribd.com [scribd.com]
